

Quantum Chemical Calculations for Benzo[b]thiophen-5-amine: A Technical Guide

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Compound of Interest

Compound Name: *Benzo[b]thiophen-5-amine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of **Benzo[b]thiophen-5-amine**, a key scaffold in medicinal chemistry. Due to the limited availability of dedicated quantum chemical studies on **Benzo[b]thiophen-5-amine**, this guide outlines a standard and robust computational methodology based on Density Functional Theory (DFT), widely applied to similar heterocyclic compounds. The presented data is a combination of computed properties for **Benzo[b]thiophen-5-amine** and illustrative, in-depth results from a closely related molecule, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, to demonstrate the depth of analysis achievable through these computational methods.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have emerged as a powerful tool in modern drug discovery and development.^[1] These computational methods allow for the detailed investigation of the electronic structure, geometry, and spectroscopic properties of molecules, providing insights that are often difficult or impossible to obtain through experimental means alone. For drug development professionals, these calculations can inform on molecular stability, reactivity, and potential intermolecular interactions, which are crucial for understanding drug-receptor binding

and designing novel therapeutic agents. The benzo[b]thiophene core, in particular, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2]

Computational Methodology

A robust and widely accepted methodology for the quantum chemical analysis of benzo[b]thiophene derivatives involves Density Functional Theory (DFT).[3] The following protocol is a standard approach that can be applied to **Benzo[b]thiophen-5-amine**.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and secondly, to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model.

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The most important of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

Spectroscopic Properties

Quantum chemical calculations can also predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths.

Data Presentation

The following tables summarize the computed properties for **Benzo[b]thiophen-5-amine** and provide a more detailed set of quantum chemical calculation results for a similar and well-studied molecule, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, to illustrate the expected outcomes of a comprehensive computational study.

Table 1: Computed Properties for **Benzo[b]thiophen-5-amine**

Property	Value	Source
Molecular Formula	C ₈ H ₇ NS	--INVALID-LINK--
Molecular Weight	149.21 g/mol	--INVALID-LINK--
XLogP3	2.4	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--
Rotatable Bond Count	0	--INVALID-LINK--
Topological Polar Surface Area	26.0 Å ²	--INVALID-LINK--

Table 2: Illustrative Quantum Chemical Data for 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile (Calculated at the B3LYP/6-311++G(d,p) level)

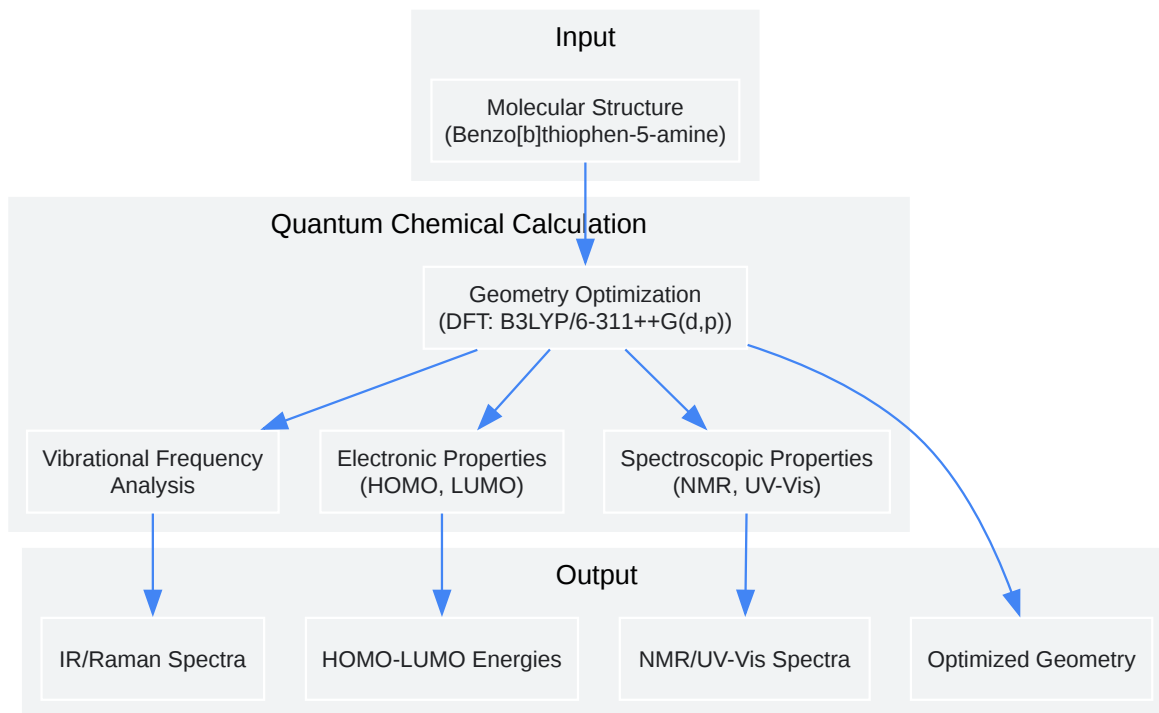
Parameter	Value
Optimized Geometry (Selected Bond Lengths in Å)	
C4–S12	1.7691
C10–S12	1.7462
C5=C4	1.366
C11–N14	1.4132
C20≡N21	1.1598
Optimized Geometry (Selected Bond Angles in °)	
C4–S12–C10	91.6901
S12–C10–N13	121.6358
C5–C11–C20	125.5452
Electronic Properties	
HOMO Energy	-5.78 eV
LUMO Energy	-1.25 eV
HOMO-LUMO Gap	4.53 eV

Data for Table 2 is sourced from a study on a related molecule and is presented here for illustrative purposes.

Visualizations

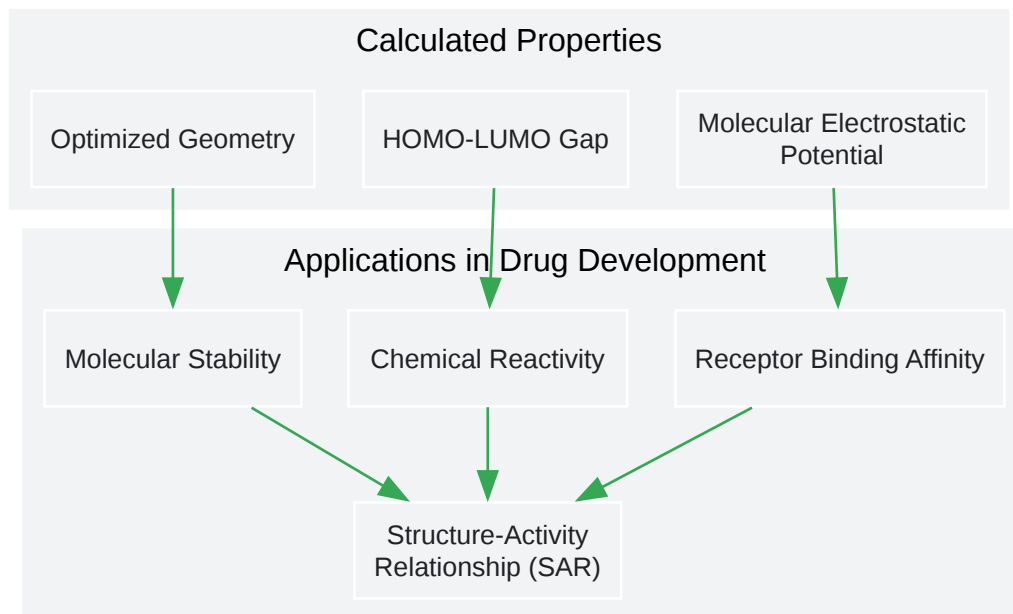
The following diagrams illustrate the typical workflows and conceptual relationships in quantum chemical calculations.

Computational Workflow for Quantum Chemical Calculations

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Computational Workflow

Relationship between Calculated Properties and Applications

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Property-Application Relationship

Conclusion

While a dedicated, in-depth quantum chemical analysis of **Benzo[b]thiophen-5-amine** is not readily available in the current literature, the methodologies for such a study are well-established and routinely applied to similar heterocyclic systems. This guide provides a framework for conducting such an analysis, from geometry optimization to the prediction of electronic and spectroscopic properties. The illustrative data from a related compound highlights the valuable insights that can be gained. For researchers and drug development professionals, applying these computational techniques to **Benzo[b]thiophen-5-amine** and its derivatives can significantly accelerate the design and optimization of new therapeutic agents by providing a fundamental understanding of their molecular properties.

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